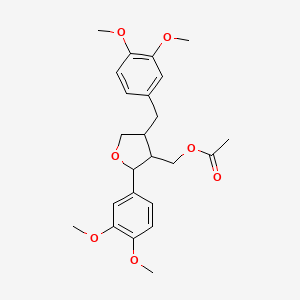

Lariciresinol-4,4'-dimethyl ether-9-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lariciresinol-4,4’-dimethyl ether-9-acetate is a naturally occurring organic compound known for its unique chemical structure and potential applications in various fields It is a derivative of lariciresinol, a type of lignan found in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lariciresinol-4,4’-dimethyl ether-9-acetate typically involves the acetylation of lariciresinol-4,4’-dimethyl ether. The process begins with the extraction of lariciresinol from plant sources, followed by its methylation to form lariciresinol-4,4’-dimethyl ether. The final step involves the acetylation of this intermediate compound using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of Lariciresinol-4,4’-dimethyl ether-9-acetate follows similar steps but on a larger scale. The process involves the extraction of lariciresinol from plant materials, followed by chemical modifications to achieve the desired acetylated product. The use of advanced extraction and purification techniques ensures high yield and purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

Lariciresinol-4,4’-dimethyl ether-9-acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its non-acetylated form or other reduced products.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lariciresinol-4,4’-dimethyl ether-9-acetate.

Scientific Research Applications

Lariciresinol-4,4’-dimethyl ether-9-acetate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Lariciresinol-4,4’-dimethyl ether-9-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with cellular receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Lariciresinol dimethyl ether: A closely related compound with similar chemical properties but without the acetyl group.

Neoolivil: Another lignan derivative with distinct structural differences.

Fragransin A2 and B1: Tetrahydrofuran lignans with similar core structures but different functional groups.

Uniqueness

Lariciresinol-4,4’-dimethyl ether-9-acetate stands out due to its acetylated form, which enhances its chemical stability and potential biological activities. This unique modification allows for a broader range of applications and improved efficacy in various research and industrial contexts .

Biological Activity

Lariciresinol-4,4'-dimethyl ether-9-acetate is a lignan compound derived from various plant sources, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

This compound is characterized by its unique lignan structure, which contributes to its biological properties. The molecular formula is C21H26O5, and its structure includes multiple hydroxyl groups that are crucial for its reactivity and interaction with biological systems.

1. Antioxidant Activity

Lignans, including Lariciresinol derivatives, have been extensively studied for their antioxidant properties. Research indicates that Lariciresinol-4,4'-dimethyl ether exhibits significant radical-scavenging activity.

- Superoxide Radical Scavenging : In a study evaluating various lignans, Lariciresinol derivatives showed potent superoxide radical-scavenging activities with effective concentrations (ED50) comparable to standard antioxidants such as butylated hydroxyanisole (BHA) and Trolox .

| Compound | ED50 (µM) |

|---|---|

| Lariciresinol-4,4'-dimethyl ether | 19.2 |

| BHA | 22.8 |

| Trolox | 940 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of Lariciresinol compounds has been highlighted in several studies. For instance, lignans have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Mechanism of Action : The compound may exert its effects by inhibiting the NF-κB signaling pathway, which is crucial in the expression of inflammatory mediators .

3. Antidiabetic Properties

Recent investigations have explored the antidiabetic effects of Lariciresinol derivatives. Studies indicate that these compounds can inhibit enzymes involved in carbohydrate metabolism.

- α-Amylase and α-Glucosidase Inhibition : Lariciresinol derivatives have shown promising inhibitory effects on both α-amylase and α-glucosidase, suggesting potential use in managing type 2 diabetes .

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 13.9 |

| α-Glucosidase | >500 |

Case Study 1: Antioxidant Efficacy

In a comparative study of various lignans isolated from Schisandra neglecta, Lariciresinol derivatives exhibited superior antioxidant activity compared to other tested compounds. The research utilized assays such as DPPH and superoxide radical scavenging to evaluate efficacy .

Case Study 2: Anti-inflammatory Research

A study focusing on the anti-inflammatory properties of lignans demonstrated that Lariciresinol derivatives could significantly reduce levels of TNF-α and IL-6 in vitro. This suggests their potential as therapeutic agents in conditions characterized by chronic inflammation .

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRSWOCXJSZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.